Cas no 130191-91-2 (4-Bromo-3,5-difluorophenol)
4-Bromo-3,5-difluorophenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3,5-difluorophenol
- 4-bromo-3,5-difluoropheno
- Phenol,4-bromo-3,5-difluoro-
- 2,6-Difluoro-4-hydroxybromobenzene
- 130191-91-2
- HHGOLZGZHXELSW-UHFFFAOYSA-N
- CS-W015184
- DTXSID40428269
- J-514704
- EN300-175257
- 4-Bromo-3,5-difluorophenol, 98%
- MFCD08062385
- J-005758
- AS-10343
- AM61290
- SCHEMBL1575301
- AC-2779
- 4-bromo-3,5-difluoro-phenol
- Phenol, 4-bromo-3,5-difluoro-
- SY002889
- FT-0645223
- AKOS005254745
- STL557308
- BBL103498
-
- MDL: MFCD08062385
- Inchi: 1S/C6H3BrF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
- InChI Key: HHGOLZGZHXELSW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1F)O)F
Computed Properties
- Exact Mass: 207.93400
- Monoisotopic Mass: 207.93353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: White solid
- Density: 1.858
- Melting Point: 72-76°C
- Boiling Point: 228℃ at 760 mmHg
- Flash Point: 91.7℃
- Refractive Index: 1.549
- Solubility: Sparingly Soluble (8.2E-5 g/L) (25°C).
- PSA: 20.23000
- LogP: 2.43290
- Sensitiveness: Hygroscopic
- Solubility: Not determined
4-Bromo-3,5-difluorophenol Security Information
- Signal Word:warning
- Hazard Statement: Harmful
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-Bromo-3,5-difluorophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-Bromo-3,5-difluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033429-250mg |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 98% | 250mg |
£15.00 | 2022-03-01 | |
| Fluorochem | 033429-1g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 98% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 033429-5g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 98% | 5g |
£116.00 | 2022-03-01 | |
| Fluorochem | 033429-10g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 98% | 10g |
£192.00 | 2022-03-01 | |
| Chemenu | CM116816-5g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 95+% | 5g |
$153 | 2021-06-17 | |
| Chemenu | CM116816-10g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 95+% | 10g |
$224 | 2021-06-17 | |
| Chemenu | CM116816-25g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 95+% | 25g |
$449 | 2021-06-17 | |
| Alichem | A013020987-10g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 97% | 10g |
237.05 USD | 2021-06-24 | |
| Alichem | A013020987-25g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 97% | 25g |
478.77 USD | 2021-06-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019208-1g |
4-Bromo-3,5-difluorophenol |
130191-91-2 | 99% | 1g |
¥191 | 2024-05-26 |
4-Bromo-3,5-difluorophenol Suppliers
4-Bromo-3,5-difluorophenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-Bromo-3,5-difluorophenol
Introduction to 4-Bromo-3,5-difluorophenol (CAS No. 130191-91-2)
4-Bromo-3,5-difluorophenol, with the chemical formula C₆H₂BrF₂O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of bromine and fluorine substituents on a benzene ring, which endows it with unique electronic and steric properties. The combination of these elements makes it a valuable intermediate in the synthesis of various biologically active molecules.
The CAS number 130191-91-2 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a benzene ring substituted with a bromine atom at the 4-position and fluorine atoms at the 3- and 5-positions. This specific arrangement imparts reactivity that is useful for further functionalization, making it a versatile building block in organic synthesis.
In recent years, fluorinated aromatic compounds have become increasingly important in drug discovery due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The introduction of fluorine atoms into aromatic rings can significantly alter the electronic distribution, leading to improved interactions with biological targets. Similarly, the presence of a bromine atom provides additional sites for further chemical modification, allowing for the construction of more complex molecules.
4-Bromo-3,5-difluorophenol has been explored in several cutting-edge research projects aimed at developing novel therapeutic agents. One notable area of interest is its potential use in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the hydroxyl group create a balance that can be exploited to fine-tune the binding properties of drug candidates.
Recent studies have demonstrated that 4-bromo-3,5-difluorophenol can serve as a key intermediate in the preparation of substituted phenols with enhanced bioactivity. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory effects on specific enzymes involved in disease pathways. The ability to modify both the bromine and fluorine positions allows for the creation of libraries of compounds that can be screened for optimal pharmacological profiles.
The pharmaceutical industry has shown particular interest in fluorinated phenols due to their potential as antiviral and antibacterial agents. The structural features of 4-bromo-3,5-difluorophenol make it an attractive candidate for further derivatization into molecules that can disrupt viral replication or bacterial metabolism. Additionally, its stability under various reaction conditions makes it a reliable choice for large-scale synthesis.
In agrochemical research, 4-bromo-3,5-difluorophenol has been investigated for its role in developing novel pesticides and herbicides. The presence of halogen atoms enhances the lipophilicity of the molecule, improving its absorption and translocation within plant tissues. This property is particularly valuable for creating compounds that can effectively target pests while minimizing environmental impact.
The synthetic methodologies employed in producing 4-bromo-3,5-difluorophenol are also worth mentioning. Traditional approaches often involve halogenation reactions on pre-existing aromatic compounds, but newer methods have focused on greener alternatives that reduce waste and improve yields. For example, catalytic fluorination techniques have been developed to introduce fluorine atoms more efficiently while maintaining high selectivity.
From a computational chemistry perspective, 4-bromo-3,5-difluorophenol has been studied to understand its molecular interactions at a quantum mechanical level. These studies help in predicting how modifications to its structure might affect its biological activity. Advanced computational models are increasingly used alongside experimental data to guide the design of next-generation drug candidates.
The safety profile of 4-bromo-3,5-difluorophenol is another critical consideration in its application. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Regulatory guidelines provide frameworks for its use in industrial and laboratory settings, emphasizing containment and personal protective equipment.
In conclusion,4-Bromo-3,5-difluorophenol (CAS No. 130191-91-2) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for researchers seeking to develop innovative treatments for various diseases. As research continues to uncover new uses for this compound,4-bromo-3,5-difluorophenol will undoubtedly remain at the forefront of chemical innovation.
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